molecular formula C14H21ClN4O2 B6241608 tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]pyrrolidin-3-yl}carbamate CAS No. 1420989-14-5

tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]pyrrolidin-3-yl}carbamate

Cat. No. B6241608
CAS RN: 1420989-14-5
M. Wt: 312.8
InChI Key:
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Description

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .


Synthesis Analysis

The synthesis of this compound involves the use of 6-chloropyridazin-3-amine, triethylamine, and 4-dimethylaminopyridine in ACN. Di-t-butyl dicarbonate is added in one portion to this reaction mixture, which is then stirred at 80 °C for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-8-7-11(10-21)9-20(4)14(22)12-5-6-13(17)19-18-12/h5-6,11H,7-10H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 326.83 . It is stored at a temperature of 4 degrees Celsius and is available in powder form .

Mechanism of Action

The mechanism of action of this compound involves the enhancement of slow inactivation of voltage-gated sodium channels and regulation of the collapse response mediator protein 2 (CRMP2) .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]pyrrolidin-3-yl}carbamate involves the reaction of tert-butyl N-(pyrrolidin-3-yl)carbamate with 6-chloropyridazine-3-carbaldehyde in the presence of a reducing agent and a catalyst.", "Starting Materials": [ "tert-butyl N-(pyrrolidin-3-yl)carbamate", "6-chloropyridazine-3-carbaldehyde", "reducing agent", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(pyrrolidin-3-yl)carbamate and 6-chloropyridazine-3-carbaldehyde in a suitable solvent.", "Step 2: Add a reducing agent such as sodium borohydride to the reaction mixture.", "Step 3: Add a catalyst such as palladium on carbon to the reaction mixture.", "Step 4: Stir the reaction mixture at a suitable temperature and for a suitable time.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1420989-14-5

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.8

Purity

95

Origin of Product

United States

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